2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid
Description
2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid is a compound that features a pyrazole ring substituted with a trifluoromethyl group
Properties
IUPAC Name |
2-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O3/c12-11(13,14)8-1-2-18(17-8)5-9(20)16-7-3-15-19(4-7)6-10(21)22/h1-4H,5-6H2,(H,16,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDULOFWIBCBMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=O)NC2=CN(N=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetic anhydride and subsequent coupling with another pyrazole derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetyl]-4-piperidinecarbothioamide: Similar in structure but with a piperidine ring instead of a second pyrazole ring.
3-(trifluoromethyl)pyrazole: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid is unique due to its dual pyrazole rings and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
